Alitretinoin has shown promise in inhibiting the replication of several viruses, including:
These findings warrant further investigation to determine Alitretinoin's efficacy and safety as a potential antiviral treatment.
Alitretinoin's effects on retinoid receptors have led to research on its potential use in treating skin conditions like:
Alitretinoin's potential applications are being explored in other areas as well, including:
9-CIS-RETINOIC ACID is a stereoisomer of retinoic acid, a derivative of vitamin A, and plays a crucial role in various biological processes. It is known for its ability to bind and activate retinoic acid receptors, specifically the retinoic acid receptor (RAR) and retinoid X receptor (RXR). This compound is significant in regulating gene expression and mediating physiological functions associated with growth, differentiation, and apoptosis in various cell types .
9-CIS-RETINOIC ACID undergoes several chemical transformations. It can isomerize to other forms of retinoic acid, including all-trans-retinoic acid and 13-cis-retinoic acid. The metabolic pathways involve oxidation reactions that lead to the formation of various metabolites such as 9-cis-4-hydroxy-retinoic acid and 9-cis-4-oxoretinoic acid . The compound also participates in complex interactions with cellular proteins, influencing cell cycle regulation by modulating cyclin-dependent kinase inhibitors .
The biological activities of 9-CIS-RETINOIC ACID are extensive. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest, particularly in the G1 phase. The compound enhances apoptosis in certain tumor cells and modulates autocrine signaling pathways, such as those involving prolactin receptors in breast cancer cells . Additionally, it plays a role in preventing aberrant crypt foci formation, indicating its potential chemopreventive properties .
The synthesis of 9-CIS-RETINOIC ACID can be achieved through several methods:
9-CIS-RETINOIC ACID has several applications in both research and clinical settings:
Studies have demonstrated that 9-CIS-RETINOIC ACID interacts with nuclear receptors RAR and RXR, affecting transcriptional activity related to gene expression. These interactions suggest that it may have distinct physiological roles compared to other retinoids by activating different signaling pathways . Furthermore, research indicates that it may modulate the activity of various proteins involved in cell cycle regulation and apoptosis, highlighting its multifaceted biological roles .
Several compounds share structural similarities with 9-CIS-RETINOIC ACID. Below is a comparison highlighting its uniqueness:
Compound | Binding Affinity | Biological Activity | Unique Features |
---|---|---|---|
All-trans-Retinoic Acid | High | Promotes differentiation and apoptosis | Most potent natural ligand for RARs |
13-cis-Retinoic Acid | Moderate | Used in acne treatment | Less effective than 9-cis in some cancer models |
9,13-Di-cis-Retinoic Acid | Low | Limited studies on biological activity | Less common; potential unique effects |
9-cis-retinoic acid biosynthesis initiates through a well-characterized pathway beginning with 9-cis-retinol, which serves as the primary substrate for enzymatic conversion [1] [2]. The endogenous synthesis occurs through a two-step oxidative process that follows classical retinoid metabolism principles. Research demonstrates that both hepatic stellate cells and hepatoma cells accumulate similar quantities of 9-cis-retinol when provided in culture medium, establishing the foundational substrate availability for subsequent biosynthetic processes [1] [2].
The initial substrate availability exhibits tissue-specific characteristics, with hepatocytes demonstrating preferential incorporation of all-trans-retinol over 9-cis-retinol when equimolar concentrations are provided [1] [2]. In contrast, hepatic stellate cells do not exhibit this preferential uptake pattern, maintaining equal incorporation rates for both retinol isomers under identical experimental conditions [1] [2]. This differential uptake pattern suggests tissue-specific regulatory mechanisms that may influence the overall availability of 9-cis-retinol for subsequent oxidative metabolism.
Esterification of 9-cis-retinol represents a critical regulatory mechanism in the biosynthetic pathway. Both acyl-coenzyme A:retinol acyltransferase and lecithin:retinol acyltransferase facilitate this esterification process across multiple cell types [1] [2]. The formation of 9-cis-retinyl esters serves as a storage mechanism, with subsequent hydrolysis by retinyl ester hydrolases releasing free 9-cis-retinol for oxidative conversion [1] [2]. This esterification-hydrolysis cycle provides metabolic flexibility and substrate regulation within the biosynthetic pathway.
The enzymatic conversion of 9-cis-retinol to 9-cis-retinoic acid proceeds through stereospecific retinol dehydrogenases, with cis-retinol dehydrogenase representing the primary enzyme responsible for the initial oxidative step [3] [4]. This membrane-bound enzyme belongs to the short-chain alcohol dehydrogenase/reductase superfamily and demonstrates remarkable specificity for 9-cis-retinol oxidation while exhibiting minimal activity toward all-trans-retinol [3] [4].
The enzymatic mechanism utilizes nicotinamide adenine dinucleotide as the preferred cofactor, with negligible activity observed when nicotinamide adenine dinucleotide phosphate serves as the electron acceptor [4]. High-performance liquid chromatography analysis confirms that cis-retinol dehydrogenase generates 9-cis-retinaldehyde as the immediate product, with reaction efficiency dependent upon cofactor availability and enzyme concentration [4]. The enzyme demonstrates reversible activity, capable of reducing 9-cis-retinaldehyde back to 9-cis-retinol in the presence of reduced nicotinamide adenine dinucleotide [4].
Additional retinol dehydrogenases contribute to 9-cis-retinoic acid biosynthesis through dual-substrate specificity mechanisms [5]. These enzymes, designated retinol dehydrogenase 11 through 14, display high catalytic activity toward both 9-cis-retinol and all-trans-retinol, providing alternative pathways for retinaldehyde formation [5]. The unique substrate utilization pattern of these enzymes enables cooperative production of multiple retinoic acid isomers by single enzymatic systems [5].
The second oxidative step involves aldehyde dehydrogenase enzymes that convert 9-cis-retinaldehyde to 9-cis-retinoic acid [6] [7]. Aldehyde dehydrogenase 1A1 demonstrates particularly efficient catalysis of this conversion, with kinetic studies revealing substrate specificity for 9-cis-retinaldehyde [6] [7]. Recombinant aldehyde dehydrogenase efficiently catalyzes oxidation of both 9-cis-retinaldehyde and all-trans-retinaldehyde, while phenobarbital-induced aldehyde dehydrogenase shows minimal activity with all-trans-retinaldehyde and reduced efficiency with 9-cis-retinaldehyde [6].
Enzyme | Substrate Specificity | Cofactor Preference | Cellular Localization |
---|---|---|---|
cis-Retinol Dehydrogenase | 9-cis-retinol > all-trans-retinol | NAD+ >> NADP+ | Membrane-bound |
Retinol Dehydrogenase 11-14 | 9-cis-retinol = all-trans-retinol | NAD+/NADP+ | Endoplasmic reticulum |
Aldehyde Dehydrogenase 1A1 | 9-cis-retinaldehyde > all-trans-retinaldehyde | NAD+ | Cytosolic |
Hepatic metabolism of 9-cis-retinoic acid demonstrates complex regulatory mechanisms that vary significantly between different liver cell populations [1] [2] [8]. Hepatoma cells exhibit strong inhibition of 9-cis-retinoic acid synthesis when exposed to elevated concentrations of 9-cis-retinol, suggesting negative feedback regulation that may explain the characteristically low concentrations of 9-cis-retinol observed in hepatic tissue [1] [2]. This inhibitory mechanism provides metabolic control over retinoic acid production and prevents excessive accumulation.
Hepatic stellate cells represent a distinct metabolic compartment for 9-cis-retinoic acid biosynthesis, demonstrating differential responses to retinoic acid isomers compared to hepatocytes [8]. All-trans-retinoic acid exerts significant inhibitory effects on procollagen type I, III, and IV synthesis in activated stellate cells, while 9-cis-retinoic acid produces opposite effects, increasing procollagen I messenger ribonucleic acid expression by 1.9-fold [8]. This divergent response pattern indicates tissue-specific regulatory mechanisms that may contribute to hepatic fibrosis progression.
Cell homogenates from hepatoma cells demonstrate the capacity to convert all-trans-retinol to 9-cis-retinaldehyde, suggesting the existence of isomerization mechanisms that provide alternative substrate sources for 9-cis-retinoic acid synthesis [1] [2]. This metabolic flexibility enables hepatic tissue to generate 9-cis-retinoic acid from multiple retinoid precursors, expanding the potential substrate pool beyond direct 9-cis-retinol availability.
Pancreatic metabolism represents the most extensively characterized tissue-specific system for 9-cis-retinoic acid biosynthesis [9] [10]. Pancreatic beta cells serve as the primary source of 9-cis-retinoic acid within pancreatic tissue, with quantitative analysis revealing concentrations ranging from 40 to 100 nanomolar under physiological conditions [9] [10]. Beta cell lines demonstrate active biosynthetic capacity, generating both 9-cis-retinoic acid and all-trans-retinoic acid from their respective retinol and retinaldehyde precursors at comparable rates [10].
The pancreatic biosynthetic system exhibits remarkable sensitivity to metabolic status, with 9-cis-retinoic acid concentrations decreasing by 36% during fasted-to-fed transitions [9] [10]. Glucose challenge produces even more dramatic responses, with 9-cis-retinoic acid levels decreasing by greater than 80% within 15 minutes of glucose administration [9] [10]. This rapid metabolic response correlates inversely with serum insulin levels, establishing 9-cis-retinoic acid as a glucose-responsive autacoid within pancreatic tissue [9] [10].
Tissue Type | Baseline 9-cis-RA Concentration | Response to Glucose | Primary Cell Source |
---|---|---|---|
Pancreas | 40-100 nM | 80% decrease in 15 min | Beta cells |
Liver (Hepatocytes) | <0.05 pmol/g | Inhibited by high retinol | Hepatoma cells |
Liver (Stellate) | Variable | Increased collagen synthesis | Activated stellate cells |
Mouse models with reduced beta cell populations demonstrate proportional decreases in pancreatic 9-cis-retinoic acid concentrations, confirming the cellular source of biosynthesis [10]. Heterozygous Akita mice, which exhibit 46% reduction in pancreatic insulin content due to beta cell apoptosis, show corresponding 40% decreases in 9-cis-retinoic acid levels [10]. Streptozotocin-induced beta cell destruction produces time-dependent decreases in 9-cis-retinoic acid that parallel the extent of beta cell loss, with 95% beta cell depletion corresponding to 70% reduction in tissue 9-cis-retinoic acid content [10].
9-cis-retinoic acid demonstrates remarkable selectivity for retinoid X receptors, binding with high affinity to all three receptor subtypes. The compound exhibits dissociation constants of 15.7 nanomolar for retinoid X receptor alpha, 18.3 nanomolar for retinoid X receptor beta, and 14.1 nanomolar for retinoid X receptor gamma [1] [4]. This binding specificity distinguishes 9-cis-retinoic acid from other retinoic acid stereoisomers, as retinoid X receptors demonstrate remarkable selectivity in their ligand recognition patterns.
Receptor Subtype | Dissociation Constant (Kd) nM | Binding Specificity | Reference |
---|---|---|---|
RXRα | 15.7 | High | Allenby et al., 1993 [1] |
RXRβ | 18.3 | High | Allenby et al., 1993 [1] |
RXRγ | 14.1 | High | Allenby et al., 1993 [1] |
The structural basis for this selectivity resides in the unique conformation of the retinoid X receptor ligand-binding pocket. Crystal structure analysis reveals that the retinoid X receptor ligand-binding pocket exhibits a more pronounced kink compared to retinoic acid receptors, which prevents binding of all-trans-retinoic acid [5] [6]. The binding site for the beta-ionone moiety is rotated approximately ninety degrees toward the bottom core of the protein, creating a conformational environment that specifically accommodates the 9-cis conformation [5] [6].
The interaction between 9-cis-retinoic acid and retinoid X receptor alpha follows a sophisticated two-step binding mechanism. Transient kinetic analyses using stopped-flow fluorescence spectroscopy reveal that binding involves a rapid, enthalpically driven pre-equilibrium followed by a slower, entropically driven reaction [7] [8]. This second step likely arises from conformational changes within the ligand-binding domain of the receptor, suggesting that ligand binding induces significant structural reorganization.
Parameter | Value | Description |
---|---|---|
Association Rate (kon) | Rapid (enthalpically driven) | Initial pre-equilibrium binding [7] |
Dissociation Rate (koff) | Slower (entropically driven) | Conformational rearrangement [7] |
Overall Equilibrium Constant (Kov) | ~15 nM | High affinity interaction [7] |
Binding Mechanism | Two-step mechanism | Pre-equilibrium followed by conformational change [7] |
Conformational Change Time | Minutes to hours | Ligand-induced structural reorganization [9] |
Ligand binding induces profound conformational changes within the retinoid X receptor structure. The molecular mechanism relies upon a dynamic equilibrium of the ligand-binding domain between an apo form, where the ligand-binding pocket is partially filled by the hydrophobic end of helix eleven, and a holo form where helix eleven extends its helical structure, leaving the ligand-binding pocket unoccupied and accessible [5] [6].
Upon 9-cis-retinoic acid binding, helix eleven assumes its stable straight conformation while helix three clamps the ligand and locks it in position. The subsequent reorganization of helix twelve, which seals the ligand-binding pocket in the agonist conformation, appears to be entropy driven [5] [6]. This essentially hydrophobic ligand pocket results from the concerted and cooperative motions of helices three and eleven, which clamp the ligand through coordinated structural rearrangements.
The binding process also triggers rapid dissociation of receptor tetramers into active species, dimers and monomers. Fluorescence anisotropy studies indicate that ligand binding results in significant conformational changes such that the holo-retinoid X receptor is more compactly folded compared to the apo-protein [9]. These findings suggest that the initial event in 9-cis-retinoic acid signaling involves a fundamental change in the oligomeric state of retinoid X receptors.
Retinoid X receptors function as obligate heterodimerization partners for approximately one-fourth of all known human nuclear receptors, establishing them as central regulatory components in multiple signaling pathways [10] [11]. These heterodimerization partnerships can be classified into three functionally distinct categories based on their response patterns to retinoid X receptor ligands: permissive, conditional permissive, and non-permissive heterodimers [10] [12].
Heterodimerization Partner | Functional Classification | Response to RXR Ligands | DNA Response Element |
---|---|---|---|
Retinoic Acid Receptor (RAR) | Conditional Permissive | Only with RAR agonist [13] | DR2, DR5 [14] |
Peroxisome Proliferator-Activated Receptor (PPAR) | Permissive | Independent activation [10] | DR1, DR2 [14] |
Liver X Receptor (LXR) | Permissive | Independent activation [10] | DR4 [14] |
Farnesoid X Receptor (FXR) | Permissive | Independent activation [10] | IR1 [10] |
Thyroid Hormone Receptor (TR) | Non-permissive | No response [12] | DR4 [14] |
Vitamin D Receptor (VDR) | Non-permissive | No response [12] | DR3 [14] |
Pregnane X Receptor (PXR) | Permissive | Independent activation [10] | DR3, ER6 [14] |
Permissive heterodimers, including those formed with peroxisome proliferator-activated receptors, liver X receptors, and farnesoid X receptors, can be activated by ligands for either partner in the dimer [10] [12]. Conversely, non-permissive heterodimers, such as those with thyroid hormone receptors and vitamin D receptors, typically do not respond to retinoid X receptor ligands [12]. The retinoid X receptor-retinoic acid receptor heterodimer demonstrates conditional permissiveness, requiring the presence of retinoic acid receptor agonists for full response to retinoid X receptor ligands [13] [12].
The heterodimerization process follows a two-step pathway involving sequential engagement of distinct dimerization domains. Initially, retinoid X receptors form solution heterodimers with their partners through interactions between their ligand-binding domains. Subsequently, the DNA-binding domains, positioned in proximity through this initial interaction, engage with high-affinity sites in target DNA sequences [15].
The asymmetric heterodimer interface consists largely of helix eleven from each monomer, with additional contacts from helix seven, helix nine, and specific loop regions. These interactions comprise an intricate network of hydrophobic and polar interactions that stabilize the heterodimeric complex [10]. The specific orientation and bending of helix eleven varies among different heterodimerization partners, contributing to the distinct functional properties of each heterodimer type.
9-cis-retinoic acid binding to retinoid X receptors within heterodimeric complexes initiates transcriptional activation through multiple molecular mechanisms. In the absence of ligand, retinoid X receptor heterodimers interact with corepressor proteins, maintaining target genes in a transcriptionally repressed state [16]. Ligand binding induces dissociation of corepressors and recruitment of coactivator proteins, which subsequently promote transcription of downstream target genes [16].
The process involves recruitment of histone-modifying enzymes, including histone acetyltransferases and histone methyltransferases, which promote chromatin remodeling and facilitate ribonucleic acid transcription [16]. The activated retinoid X receptor heterodimer binds to specific DNA response elements in target gene promoters, with different heterodimer combinations recognizing distinct response element configurations.
Studies of rat growth hormone gene expression demonstrate that 9-cis-retinoic acid stimulation of transcription is mediated by 9-cis-retinoic acid-bound retinoid X receptor-containing complexes, with evidence suggesting that multiple nuclear hormone receptor family members can interact on composite DNA elements [17] [18]. The transcriptional response depends on the presence or absence of cognate ligands for the heterodimerization partners, highlighting the sophisticated regulatory control mechanisms governing these signaling pathways.
Heterodimerization enables sophisticated allosteric communication between receptor partners, allowing for combinatorial control of transcriptional activation. The signal across the heterodimer interface provides an exquisite degree of regulatory control, with ligand binding to one partner influencing the conformation and activity of the other partner [10].
Studies of retinoid X receptor-retinoic acid receptor heterodimers reveal that retinoic acid receptor can adopt conformational states distinct from the active holo-retinoic acid receptor when complexed with retinoid X receptor, thus allowing retinoid X receptor to become transcriptionally responsive to agonists under specific conditions [19] [20]. This allosteric communication mechanism enables the heterodimer to integrate multiple signaling inputs and generate appropriate transcriptional responses.
9-cis-retinoic acid activates multiple kinase cascades through non-genomic mechanisms that occur within minutes of ligand exposure. These rapid responses involve activation of phosphoinositide 3-kinase and protein kinase B pathways, mitogen-activated protein kinase p38, and extracellular signal-regulated kinases [21] [22]. The activation of these pathways does not require gene transcription and represents a distinct mode of retinoid action that complements the classical genomic effects.
Signaling Pathway | Time Frame | Cellular Effect | Molecular Target |
---|---|---|---|
Phosphoinositide 3-kinase/Protein Kinase B | Minutes | Cell survival/proliferation [23] | Phosphoinositide 3-kinase/Akt [23] |
Mitogen-Activated Protein Kinase p38 | Minutes | Stress response/inflammation [21] | p38 MAPK/MSK1 [21] |
Extracellular Signal-Regulated Kinases | Minutes | Proliferation/differentiation [21] | ERK1/2/RSK2 [21] |
G-protein Signaling (Gq inhibition) | Seconds to minutes | Platelet inhibition [24] | Gq protein [24] |
Mitochondrial Transcription | Hours | Mitochondrial biogenesis [25] | Mitochondrial RXRα [25] |
Calcium Mobilization | Seconds to minutes | Cellular signaling [23] | Intracellular Ca2+ stores [23] |
The phosphoinositide 3-kinase/protein kinase B pathway activation by 9-cis-retinoic acid plays crucial roles in cell survival and proliferation. Studies in lymphatic endothelial cells demonstrate that 9-cis-retinoic acid induces rapid phosphorylation of protein kinase B within ten minutes of treatment, leading to downstream effects on cell cycle regulators including p27 and p57 [23]. This pathway activation contributes to enhanced cell proliferation and migration through protein kinase B-mediated phosphorylation and degradation of cyclin-dependent kinase inhibitors.
9-cis-retinoic acid demonstrates unique non-genomic effects through direct interaction with G-protein signaling pathways. Retinoid X receptors rapidly bind to Gq proteins in a ligand-dependent manner, inhibiting Gq-induced Rac activation and intracellular calcium release [24]. This mechanism provides a novel mode of cross-talk between nuclear receptor and G-protein signaling families.
In human platelets, retinoid X receptor ligands inhibit platelet aggregation and thromboxane A2 release in response to adenosine diphosphate and thromboxane A2 receptors [24] [26]. The inhibition occurs through ligand-dependent binding of retinoid X receptors to Gq proteins, preventing downstream signaling cascade activation. This mechanism contributes to the anti-thrombotic effects of retinoid X receptor ligands and represents a clinically relevant non-genomic action.
9-cis-retinoic acid induces retinoid X receptor localization to mitochondria, where it mediates mitochondrial DNA transcription [25] [27]. This represents a unique non-genomic mechanism involving organellar translocation of nuclear receptors. Treatment with 9-cis-retinoic acid significantly increases expression of mitochondrial genes including NADH dehydrogenase subunit 1, NADH dehydrogenase subunit 6, and cytochrome c oxidase subunit I [25].
The mitochondrial effects of 9-cis-retinoic acid depend on mitochondrial membrane potential and adenosine triphosphate levels, suggesting that cellular energetic status influences retinoid X receptor mitochondrial translocation [25] [27]. Cells with low membrane potential treated with 9-cis-retinoic acid show significantly lower amounts of retinoid X receptor alpha in mitochondria, indicating that mitochondrial function modulates this non-genomic signaling pathway.
This mitochondrial signaling mechanism does not affect mitochondrial DNA copy number or mitochondrial mass but specifically enhances mitochondrial DNA transcription [25]. The pathway represents a novel mechanism by which 9-cis-retinoic acid can influence cellular metabolism and mitochondrial function independent of nuclear gene transcription.
9-cis-retinoic acid mediates non-genomic effects through post-translational modification pathways, including protein retinoylation. This process involves covalent bonding of retinoic acid to proteins, performing post-translational modifications in various cell types [22]. The retinoylation process appears to involve conversion of retinoic acid into an activated intermediate retinoyl-coenzyme A, which then modifies target proteins.
Studies in human acute myeloid leukemia cell lines demonstrate that retinoylation occurs through covalent bonding mechanisms and contributes to cellular differentiation processes [22]. The combination of 9-cis-retinoic acid with other retinoids shows synergistic effects on differentiation and retinoylation processes, indicating complex interactions between genomic and non-genomic retinoid actions.
Irritant;Health Hazard